N-(5-amino-2-methylphenyl)-4-methylbenzamide
Description
N-(5-Amino-2-methylphenyl)-4-methylbenzamide (CAS: 905810-25-5) is a benzamide derivative with a molecular formula of C₁₅H₁₆N₂O and a molar mass of 240.306 g/mol . It is structurally characterized by a 4-methylbenzamide core linked to a 5-amino-2-methylphenyl group via an amide bond. This compound has been investigated primarily for its histone deacetylase (HDAC) inhibitory activity, particularly as a modulator of FXN gene expression in Friedreich’s ataxia neuronal models .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-3-6-12(7-4-10)15(18)17-14-9-13(16)8-5-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFDGVUHIXZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586137 | |
| Record name | N-(5-Amino-2-methylphenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905810-25-5 | |
| Record name | N-(5-Amino-2-methylphenyl)-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905810-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-methylphenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methylphenyl)-4-methylbenzamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 5-amino-2-methylbenzoic acid is then reacted with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include primary amines.
Substitution: Products include halogenated derivatives.
Scientific Research Applications
N-(5-amino-2-methylphenyl)-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of polymers and advanced materials due to its structural properties.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which N-(5-amino-2-methylphenyl)-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the amide group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
The pharmacological and structural profiles of N-(5-amino-2-methylphenyl)-4-methylbenzamide are best understood in comparison to analogs with similar benzamide scaffolds or related biological targets. Below is a detailed analysis grouped by structural and functional categories:
HDAC Inhibitors
Several benzamide derivatives act as HDAC inhibitors, with variations in substituents influencing potency and isoform selectivity:
Key Findings :
- Compound 109 exhibits balanced inhibition of HDAC1 and HDAC3 but with a 6-fold preference for HDAC1, making it a dual inhibitor .
- The 4-fluoro substitution in 136 reduces potency compared to 109 , suggesting steric or electronic effects at the aniline moiety hinder binding .
- Compound 3 demonstrates high selectivity for HDAC1, likely due to its extended hydrophobic backbone .
Kinase-Targeting Benzamide Derivatives
Benzamide derivatives with heterocyclic appendages show activity against kinases such as PDGFRα, Abl, and BRAF:
Key Findings :
- The trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets .
- Imidazole-containing analogs (e.g., compounds 10–12) show divergent selectivity profiles compared to non-heterocyclic derivatives, highlighting the role of aromatic substituents in target engagement .
Structural Analogs with Modified Aromatic Substitutions
Substituents on the benzamide core or aniline ring significantly alter physicochemical and biological properties:
Key Findings :
- The 4-amino analog (CAS: 220426-91-5) lacks the 4-methyl group, reducing steric bulk but increasing polarity, which may affect membrane permeability .
Pharmacokinetic Considerations
- Oral Bioavailability : Compound 153 (a structurally complex benzamide with an imidazopyridine group) shows superior efficacy against ABLT315I mutants but suffers from low oral bioavailability in rats , likely due to poor solubility or metabolic instability .
- Metabolism : Derivatives like DF 203 (a benzothiazole analog) are metabolized by CYP1A1 to inactive hydroxylated products, underscoring the role of cytochrome P450 enzymes in benzamide clearance .
Biological Activity
N-(5-amino-2-methylphenyl)-4-methylbenzamide is a compound of interest due to its unique structural features, which include both amine and amide functional groups. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 905810-25-5
- Melting Point : 133-135°C
- Boiling Point : 537.3±60.0 °C
The compound's structure allows for diverse interactions with biological targets, primarily due to the presence of the amino and amide groups which can participate in hydrogen bonding and other interactions.
Target of Action
Research indicates that this compound may inhibit protein kinase C (PKC), similar to other compounds in its class. PKC is a critical enzyme involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis.
Mode of Action
As a potential PKC inhibitor, this compound may disrupt the phosphorylation processes essential for cellular signaling. The inhibition of PKC can lead to altered cell cycle progression and induction of apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| K562 (CML) | 2.27 |
| HL-60 (AML) | 1.42 |
| MCF-7 (Breast) | 4.56 |
| HeLa (Cervical) | 3.50 |
| A549 (Lung) | 5.00 |
These results suggest that this compound could be a promising candidate for further development as an anticancer agent.
Enzyme Inhibition Studies
In addition to PKC inhibition, the compound has been evaluated for its effects on other enzymes relevant to cancer progression:
- Platelet-Derived Growth Factor Receptors (PDGFR) :
- Inhibitory activity was observed against PDGFRα and PDGFRβ with approximately 36–45% inhibition at a concentration of 1 μM.
- Cyclooxygenase Inhibition :
- It has been reported that this compound may selectively inhibit cyclooxygenase-1 (COX-1), contributing to its analgesic properties.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties for drug development:
- Absorption : Predicted good oral bioavailability due to its moderate lipophilicity.
- Distribution : Likely to penetrate tissues effectively due to its small molecular size.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes.
- Excretion : Expected renal elimination based on its molecular weight.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, emphasizing its potential in cancer therapy:
-
In Vitro Studies :
- A study demonstrated that the compound induced apoptosis in K562 leukemia cells through caspase activation pathways.
-
Molecular Docking Studies :
- Computational analyses indicated strong binding affinity to PKC and PDGFR active sites, supporting experimental findings on enzyme inhibition.
-
Comparative Analysis :
- Compared with similar compounds, such as N-(4-aminophenyl)-4-methylbenzamide, this compound showed enhanced biological activity due to its unique substitution pattern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
